molecular formula C24H19N3O3 B5556676 N'-(3-hydroxybenzylidene)-2-(2-methoxyphenyl)-4-quinolinecarbohydrazide

N'-(3-hydroxybenzylidene)-2-(2-methoxyphenyl)-4-quinolinecarbohydrazide

Cat. No.: B5556676
M. Wt: 397.4 g/mol
InChI Key: SPOSXPFOHFCWQI-MFKUBSTISA-N
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Description

N'-(3-hydroxybenzylidene)-2-(2-methoxyphenyl)-4-quinolinecarbohydrazide is a useful research compound. Its molecular formula is C24H19N3O3 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.14264148 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

N'-(3-hydroxybenzylidene)-2-(2-methoxyphenyl)-4-quinolinecarbohydrazide is a compound of interest in the realm of organic chemistry, particularly in the synthesis and structural elucidation of hydrazide compounds. For example, Alotaibi et al. (2018) synthesized N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, highlighting the methods for structural confirmation through various spectroscopic techniques (Alotaibi et al., 2018). This research contributes to understanding the chemical properties and potential applications of similar hydrazide compounds.

Antimicrobial and Biological Activity

Compounds related to this compound have been explored for their antimicrobial properties. For instance, Kumar et al. (2011) synthesized a series of hydrazides to test their in vitro antimicrobial activity, finding that substituents on the phenyl ring significantly influence the compounds' effectiveness (Kumar et al., 2011). Similarly, Sirajuddin et al. (2013) reported on Schiff base compounds derived from benzohydrazide, showing notable antibacterial, antifungal, and antioxidant activities, as well as potential for DNA interaction (Sirajuddin et al., 2013).

Molecular Modelling and Inhibitory Activities

The exploration of hydrazide derivatives extends to their potential inhibitory activities against enzymes. Amer et al. (2020) synthesized a series of N'-substituted benzylidene hydrazides and evaluated their inhibitory activities against human monoamine oxidase A and B, revealing the significance of substituent effects on the compounds' bioactivity (Amer et al., 2020).

Antioxidant Properties

Research by Chung & Shin (2007) on anthocyanin-pigmented rice identified compounds including 4-hydroxy-3-methoxyphenylacetic acid, demonstrating significant antioxidant activities through scavenging of radicals. This study suggests the potential antioxidant benefits of compounds structurally related to this compound (Chung & Shin, 2007).

Properties

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-(2-methoxyphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3/c1-30-23-12-5-3-10-19(23)22-14-20(18-9-2-4-11-21(18)26-22)24(29)27-25-15-16-7-6-8-17(28)13-16/h2-15,28H,1H3,(H,27,29)/b25-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOSXPFOHFCWQI-MFKUBSTISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.